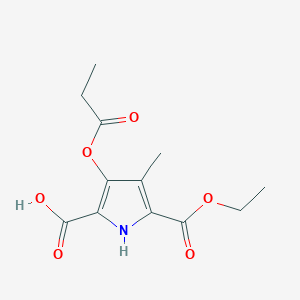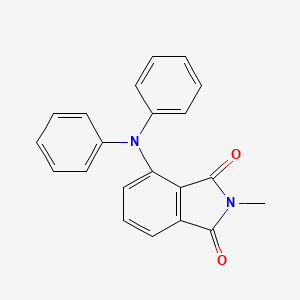
4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the cyclization of acetylenic compounds under gold catalysis. For instance, the cycloisomerization of 2-alkynylbenzaldehydes with amines and diethyl phosphate under FeCl3 catalysis can yield isoindole derivatives . Another method involves the intramolecular α-arylation of amino esters, followed by cyclization of benzylic amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindole derivatives.
科学的研究の応用
4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent electron-donating properties.
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Employed in the development of novel materials with unique photophysical and electrochemical properties.
作用機序
The mechanism of action of 4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor, facilitating electron transfer processes in organic electronic devices. In medicinal applications, it can interact with cellular targets, disrupting membrane integrity and inhibiting the growth of microorganisms .
類似化合物との比較
Similar Compounds
4-(Diphenylamino)benzylidene derivatives: These compounds share the diphenylamino group and exhibit similar electronic properties.
Benzothiadiazole derivatives: Known for their electron-accepting properties and used in optoelectronic applications.
Uniqueness
4-(Diphenylamino)-2-methyl-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct photophysical and electrochemical properties
特性
CAS番号 |
6136-55-6 |
|---|---|
分子式 |
C21H16N2O2 |
分子量 |
328.4 g/mol |
IUPAC名 |
2-methyl-4-(N-phenylanilino)isoindole-1,3-dione |
InChI |
InChI=1S/C21H16N2O2/c1-22-20(24)17-13-8-14-18(19(17)21(22)25)23(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-14H,1H3 |
InChIキー |
FBWFNFLXXJPMSB-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


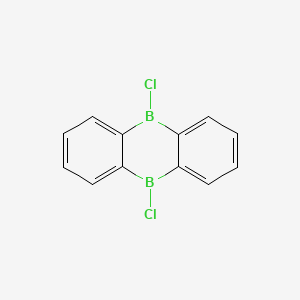

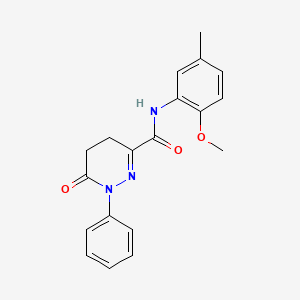
![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)


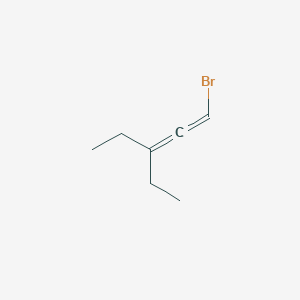
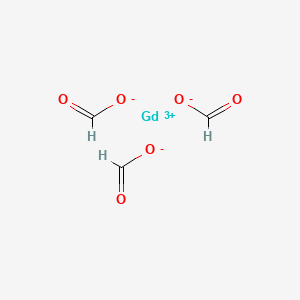

![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)

![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)
